4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-3-1-10(2-4-11)9-16-7-5-13(15,6-8-16)12(17)18/h1-4H,5-9,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDIXVFLGWCHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388824 | |
| Record name | 4-Amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57611-53-7 | |
| Record name | 4-Amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthetic Route Example
A representative multi-step synthesis can be outlined as follows, based on related piperidine carboxylic acid derivatives:
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Ammonium chloride, ammonium hydroxide, isopropyl alcohol, 20 °C, inert atmosphere | Amination of 1-methyl-4-piperidone to introduce the amino group at the 4-position | Ensures selective amination with minimized side reactions |
| 2 | Hydrogen chloride, water, 1,4-dioxane, reflux, inert atmosphere, 8 h | Formation of hydrochloride salt to stabilize intermediate | Facilitates purification and isolation |
| 3 | Thionyl chloride, 0–20 °C, inert atmosphere | Chlorination or activation step for further substitution | Controlled temperature prevents decomposition |
This sequence, adapted from synthesis of related 4-amino-piperidine carboxylic acid methyl esters, can be modified to introduce the (4-chlorophenyl)methyl substituent at the nitrogen via alkylation reactions using appropriate chlorobenzyl halides or equivalents.
Alkylation of the Piperidine Nitrogen
The key step for preparing 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid is the selective N-alkylation of the piperidine nitrogen with a 4-chlorobenzyl moiety. This is typically achieved by:
- Reacting the free amine or its salt with 4-chlorobenzyl chloride or bromide.
- Using a base (e.g., inorganic bases such as sodium carbonate or organic bases) in a suitable solvent system (e.g., aqueous-organic mixtures).
- Controlling reaction temperature and time to maximize yield and minimize side products.
A solvent mixture containing water and organic solvents (5–50% v/v water) is often preferred to balance solubility and reaction kinetics.
Carboxylation and Final Acid Formation
The carboxylic acid group at the 4-position can be introduced or preserved by:
- Starting from a piperidone precursor with the carboxylic acid or ester group already installed.
- Hydrolysis of ester intermediates under acidic or basic conditions to yield the free acid.
- Careful purification to remove impurities and ensure pharmaceutical-grade quality.
Process Optimization and Challenges
Research and patent literature highlight several challenges and solutions in the preparation of this compound:
Comparative Data on Analogues and Substituent Effects
Studies on related compounds with variations in the benzyl substituent (including 4-chloro) demonstrate the impact on biological activity and selectivity, indirectly informing synthetic priorities:
| Compound Substituent | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) | Notes |
|---|---|---|---|---|
| 4-chlorobenzyl | 6.0 ± 1.5 | 168 ± 36 | 28-fold | Reference compound with good potency and selectivity |
| 2,4-dichlorobenzyl | 8.5 ± 1.5 | 1300 | 153-fold | Increased selectivity with similar potency |
| 4-tert-butylbenzyl | 27 ± 18 | 3400 | 126-fold | High selectivity, slightly reduced potency |
This data underscores the importance of the 4-chlorobenzyl group in achieving a balance between activity and selectivity, which guides the synthetic focus on this substituent.
Summary Table of Preparation Method Features
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex structures.
- Reagent in Chemical Reactions: It is utilized in various chemical reactions such as oxidation and reduction processes, expanding its utility in synthetic organic chemistry.
Biology
- Biological Activity Studies: Research indicates that this compound may interact with specific molecular targets, influencing cellular processes. It has been investigated for its potential effects on enzyme activity and receptor binding.
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition: It has shown promise as a DPP-4 inhibitor, which is significant for glycemic control by modulating incretin hormones like GLP-1. This mechanism highlights its potential in diabetes management.
Medicine
- Therapeutic Applications: Ongoing research is exploring its use in drug development for various diseases. Its ability to modulate key biological pathways positions it as a candidate for therapeutic interventions.
- Antitumor Activity: Case studies have demonstrated that derivatives of this compound exhibit antitumor effects, particularly through inhibition of the PKB (Protein Kinase B) pathway, which is crucial in cancer biology .
Case Study 1: Antitumor Activity
Research conducted on modified derivatives of this compound revealed significant antitumor activity in human tumor xenografts. The study highlighted the compound's ability to inhibit PKB signaling pathways, leading to reduced tumor growth at tolerable doses .
Case Study 2: DPP-4 Inhibition
A study focused on the compound's role as a DPP-4 inhibitor demonstrated its efficacy in improving glycemic control in diabetic models. The findings suggest that modifications to the compound's structure can enhance its bioavailability and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid, highlighting key differences in functional groups, physicochemical properties, and applications:
Structural and Functional Group Analysis
- Carboxylic Acid vs.
- Amino Group Modifications: Boc- or Fmoc-protected derivatives (e.g., 4-Amino-1-Boc-piperidine-4-carboxylic acid) are critical in peptide synthesis to prevent unwanted side reactions .
- Ester Derivatives: Methyl ester analogs (e.g., Methyl 4-amino-1-benzyl-piperidine-4-carboxylate) improve membrane permeability but require enzymatic hydrolysis for activation .
Biological Activity
4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid, with the molecular formula C13H17ClN2O2 and CAS number 57611-53-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group, a chlorophenylmethyl group, and a carboxylic acid group. The unique combination of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | This compound |
| InChI Key | ABDIXVFLGWCHDW-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly in the modulation of enzyme activity and receptor binding. It has been noted for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a crucial role in glycemic control by degrading incretin hormones such as GLP-1 .
Pharmacological Effects
- Antidiabetic Activity : As a DPP-4 inhibitor, this compound may enhance insulin secretion and reduce glucagon levels, thereby improving glycemic control in diabetic models .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antitumor Potential : Research indicates that derivatives of piperidine compounds can demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 1: DPP-4 Inhibition
In a study assessing the structure-activity relationship (SAR) of DPP-4 inhibitors, this compound was highlighted for its ability to modulate glucose metabolism effectively. The study demonstrated that modifications to the piperidine structure could enhance inhibitory potency against DPP-4, indicating a promising avenue for diabetes treatment .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of various piperidine derivatives revealed that compounds similar to this compound showed significant inhibition of COX enzymes. The IC50 values for these derivatives were reported, showcasing their potential as therapeutic agents in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| Isonipecotic Acid | Antidiabetic | N/A |
| Piperidine Derivatives | Antitumor | Varies |
| 4-Amino-Pyrimidine Derivatives | Anti-inflammatory | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
